Nevirapine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

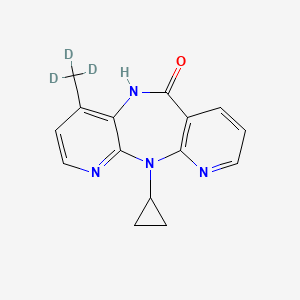

2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDJXKOVJZTUJA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733069 | |

| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051419-24-9 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051419-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051419249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Use of Nevirapine-d3 in Bioanalysis: Principles, Protocols, and Regulatory Compliance

Introduction: The Quest for Precision in Antiretroviral Bioanalysis

Nevirapine (NVP), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), has been instrumental in the global strategy for treating HIV-1 infections.[1][2] Its efficacy is directly linked to maintaining therapeutic concentrations in patients, making its accurate quantification in biological matrices like plasma not just an analytical task, but a clinical necessity. Pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence trials all depend on the ability to measure Nevirapine with unimpeachable accuracy and precision.

This guide delves into the core of modern Nevirapine bioanalysis: the use of its deuterated stable isotope-labeled internal standard (SIL-IS), Nevirapine-d3 (NVP-d3). We will move beyond mere procedural descriptions to explore the fundamental causality behind its application, detailing not just the "how" but the critical "why." For researchers and drug development professionals, understanding this is key to generating robust, defensible, and regulatory-compliant data. NVP-d3 is not merely a reagent; it is the anchor that ensures the integrity of the entire analytical workflow.

The Foundational Principle: Why this compound is the Gold Standard

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to establish a reliable relationship between an instrument's response and the concentration of the analyte (Nevirapine). However, the journey from a biological sample to the detector is fraught with potential variability.[3][4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for this variability.[5]

While structural analogs can be used, a SIL-IS like this compound is universally considered the "gold standard" for quantitative mass spectrometry.[4][5] The rationale is rooted in its near-perfect physicochemical mimicry of the analyte.

-

Chemical Identity: NVP-d3 is structurally identical to Nevirapine, with the sole difference being the replacement of three hydrogen atoms with their heavier deuterium isotopes.[6] This means it has the same polarity, pKa, and chemical reactivity.

-

Analytical Behavior: This structural identity ensures that NVP-d3 behaves virtually identically to Nevirapine during every phase of the analysis:

-

Extraction: It experiences the same degree of loss or recovery during sample preparation (e.g., protein precipitation or solid-phase extraction).[7]

-

Chromatography: It co-elutes, or elutes very closely, with Nevirapine from the LC column, ensuring that both are subjected to the same matrix effects at the same time.[7][8]

-

Ionization: It responds to electrospray ionization (ESI) in the same manner, effectively normalizing for ion suppression or enhancement caused by co-eluting matrix components.[6][9]

-

The power of this approach lies in the ratio. While the absolute signal intensity of both NVP and NVP-d3 may fluctuate between injections due to the variables mentioned above, their ratio remains constant and directly proportional to the concentration of NVP in the original sample. This principle of isotope dilution mass spectrometry is the bedrock of its accuracy.

Bioanalytical Method Workflow: A Practical Guide

This section outlines a typical LC-MS/MS workflow for the quantification of Nevirapine in human plasma, grounded in field-proven methodologies.

Critical Reagents and Materials

-

Reference Standards: Nevirapine and this compound (high chemical and isotopic purity, ≥98%).[6] A Certificate of Analysis (CoA) is recommended for the analyte reference standard.[10]

-

Biological Matrix: Blank, drug-free human plasma (K2EDTA).

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

-

Reagents: Formic Acid or Ammonium Acetate for mobile phase modification.

Experimental Protocol: Sample Preparation via Protein Precipitation (PPT)

This method is widely used for its simplicity, speed, and effectiveness for molecules like Nevirapine. The critical step is adding the NVP-d3 internal standard before precipitation to ensure it tracks the analyte through the entire process.[3]

Step-by-Step Protocol:

-

Aliquoting: Label microcentrifuge tubes for calibration standards, QCs, and unknown study samples. Aliquot 100 µL of the appropriate plasma into each tube.

-

Internal Standard Spiking: Add 25 µL of the NVP-d3 working solution (e.g., at 200 ng/mL in 50:50 Methanol:Water) to every tube except for the double-blank (a blank matrix sample used to check for interference).

-

Analyte Spiking: To the calibration standards and QCs, add 25 µL of the respective Nevirapine working solutions. To unknown samples, double-blanks, and zero-blanks (blank matrix + IS), add 25 µL of the 50:50 Methanol:Water diluent.

-

Vortexing: Vortex all tubes for approximately 30 seconds to ensure homogeneity.

-

Precipitation: Add 300 µL of cold acetonitrile or methanol containing 0.1% formic acid to each tube. The organic solvent disrupts the hydration shell around plasma proteins, causing them to denature and precipitate.

-

Vortex & Centrifuge: Vortex vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The analysis is performed using a tandem mass spectrometer, which provides exceptional selectivity and sensitivity by monitoring a specific fragmentation reaction for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM).

Table 1: Example Liquid Chromatography (LC) Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately non-polar compounds like Nevirapine. |

| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate | Acid or salt improves peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Gradient | Isocratic or Gradient (e.g., 20% to 80% B over 3 min) | Optimized to achieve a sharp peak and separation from matrix components. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Injection Volume | 5-10 µL | Balances sensitivity with potential for matrix effects. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Table 2: Example Tandem Mass Spectrometry (MS/MS) Conditions (Positive ESI Mode)

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Nevirapine (NVP) | 267.1 | 226.1 | 100 | Optimized (e.g., 25) |

| This compound (IS) | 270.1 | 229.1 | 100 | Optimized (e.g., 25) |

Rationale for Ion Selection: The precursor ion (Q1) corresponds to the protonated molecule [M+H]+. This ion is isolated and fragmented in the collision cell. The most stable and abundant fragment, the product ion (Q3), is then monitored.[11] The transition from 267.1 to 226.1 is highly specific to Nevirapine. For NVP-d3, the +3 mass unit shift is ideally retained in both the precursor and product ion, providing a clean, interference-free signal for the internal standard.

Method Validation: Building a Self-Validating System

A bioanalytical method is not trusted on faith; it must be rigorously validated to prove it is fit for purpose. Regulatory bodies like the FDA and EMA provide clear guidelines for this process.[10][12][13] The use of NVP-d3 is integral to successfully meeting these criteria.

Table 3: Key Bioanalytical Validation Parameters & Acceptance Criteria (ICH M10)

| Parameter | Purpose | Typical Acceptance Criteria | How NVP-d3 Ensures Success |

|---|---|---|---|

| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in ≥6 blank matrix lots should be <20% of LLOQ for analyte and <5% for IS.[5][12] | The unique mass transition of NVP-d3 makes endogenous interference highly unlikely. |

| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of the measurements (precision). | Mean concentration within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[5][12] | NVP-d3 corrects for random and systematic errors in sample handling and instrument response, tightening precision and improving accuracy. |

| Matrix Effect | Assess the impact of matrix components on the ionization of the analyte. | Accuracy for QCs in ≥6 matrix lots should be within ±15%; %CV ≤15%.[5] | As a co-eluting chemical twin, NVP-d3 experiences the same ion suppression/enhancement as Nevirapine, effectively canceling out the effect in the final ratio. |

| Recovery | Measure the efficiency of the extraction process. | Need not be 100%, but must be consistent and reproducible across the concentration range.[14] | NVP-d3's recovery is expected to be identical to Nevirapine's. Consistent recovery of the IS demonstrates a stable extraction process. |

| Stability | Ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability QCs must be within ±15% of nominal values. | By comparing the analyte/IS ratio in stability samples to freshly prepared samples, true degradation can be distinguished from process variability. |

Conclusion

This compound is not an optional additive but a fundamental component of a robust bioanalytical method for the quantification of Nevirapine. Its use, governed by the principle of isotope dilution, transforms the LC-MS/MS workflow into a self-validating system capable of producing highly accurate and precise data. By compensating for nearly every potential source of variability—from the initial pipetting step to the final moment of ionization—this compound ensures that the final reported concentration is a true and reliable reflection of the in-vivo reality. For scientists in the field, mastering its application is synonymous with achieving the highest standards of scientific integrity and regulatory compliance.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- IOP Science. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- BenchChem. (2025). A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines.

- Gonzalez, D., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 953-9.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

- U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.

- Wang, H., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5729.

- U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.

- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.

- Rustomjee, C., et al. (2003). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Toxicological Sciences, 135(1), 164-176.

- Jackson, K. E., et al. (2012). Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations. HIV/AIDS (Auckland, N.Z.), 4, 137-146.

Sources

- 1. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texilajournal.com [texilajournal.com]

- 10. fda.gov [fda.gov]

- 11. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

An In-depth Technical Guide to Nevirapine-d3: Structure, Properties, and Analytical Applications

This guide provides a comprehensive technical overview of Nevirapine-d3, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and critical applications of this compound, particularly its role as an internal standard in bioanalytical method development.

Introduction: The Significance of Isotopic Labeling in Antiretroviral Therapy Research

Nevirapine was the first NNRTI approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection and remains a cornerstone of combination antiretroviral therapy (cART) regimens, especially in resource-limited settings.[1][2] It functions by non-competitively inhibiting the viral reverse transcriptase enzyme, a critical component in the HIV replication cycle.[3][4] Accurate quantification of Nevirapine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment.

The introduction of stable isotope-labeled internal standards, such as this compound, has revolutionized the precision and accuracy of bioanalytical methods.[5] By incorporating three deuterium atoms on the methyl group, this compound exhibits nearly identical physicochemical properties and chromatographic behavior to the parent drug but is distinguishable by its higher mass. This key difference allows it to serve as an ideal internal standard in mass spectrometry-based assays, correcting for variations in sample preparation and instrument response.[5] This guide will explore the fundamental characteristics of this compound and demonstrate its application in a robust analytical workflow.

Chemical Structure and Physicochemical Properties

This compound is structurally analogous to Nevirapine, with the substitution of three hydrogen atoms for deuterium on the 4-methyl group. This subtle modification does not significantly alter its chemical reactivity or physical properties under typical analytical conditions but provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection.

The chemical name for this compound is 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][6][7]diazepin-6-one.[8] Its core structure is a dipyridodiazepinone derivative.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | [7][9] |

| CAS Number | 1051419-24-9 | [7][10][11] |

| Molecular Formula | C₁₅H₁₁D₃N₄O | [7][10] |

| Molecular Weight | 269.32 g/mol | [7][8][9][10] |

| Exact Mass | 269.1356 Da | [7][10] |

| Appearance | Solid powder | [7] |

| Melting Point | 234-236°C | [12] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol (with heating) | [7][12] |

| Unlabeled CAS | 129618-40-2 (Nevirapine) | [10][11] |

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound shares the same mechanism of action as its parent compound. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[1][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs employ a distinct, non-competitive mechanism.[1]

Nevirapine binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å away from the enzyme's catalytic active site.[4][6] This binding site is often referred to as the NNRTI pocket. The binding of Nevirapine induces a conformational change in the three-dimensional structure of the enzyme, altering the active site and hindering its function.[3][13] This allosteric inhibition effectively blocks the RNA-dependent and DNA-dependent DNA polymerase activities of the RT, thereby halting the conversion of the viral RNA genome into DNA—a crucial step for viral replication.[3][4]

It is important to note that Nevirapine is not effective against HIV-2, as the structure of the NNRTI binding pocket in HIV-2 reverse transcriptase differs, conferring intrinsic resistance.[6]

Sources

- 1. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nevirapine - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C15H14N4O | CID 59816583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS 1051419-24-9 | LGC Standards [lgcstandards.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound CAS#: 1051419-24-9 [m.chemicalbook.com]

- 13. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Nevirapine-d3

Introduction: The Significance of Deuterated Nevirapine

Nevirapine is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] As with many therapeutic agents, understanding its metabolic fate is crucial for optimizing efficacy and minimizing adverse effects. The cytochrome P450-dependent metabolism of Nevirapine, particularly to its 12-hydroxy metabolite (12-OHNVP), has been implicated in drug-induced toxicities.[5] The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), at a metabolic "hotspot" can significantly alter the rate of metabolism.[1] This "kinetic isotope effect" is a powerful tool in drug development, offering the potential to improve a drug's pharmacokinetic profile and reduce the formation of toxic metabolites.[1][6]

This guide provides a comprehensive overview of the synthesis of Nevirapine-d3, specifically targeting the twelfth-position methyl group, and details the analytical methodologies required to rigorously assess its isotopic purity. For researchers in medicinal chemistry and drug development, this document serves as a practical, in-depth resource grounded in established scientific principles.

I. Strategic Synthesis of this compound

The synthesis of this compound hinges on the strategic introduction of deuterium atoms into one of the key precursors. A common and effective approach involves the use of a deuterated methylating agent to introduce the CD₃ group. The overall synthetic scheme can be visualized as the condensation of two primary heterocyclic building blocks: a deuterated 2-chloro-3-amino-4-picoline derivative and 2-cyclopropylaminonicotinic acid or its ester.[7][8]

Diagram of the General Synthetic Approach

Caption: General workflow for this compound synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-(methyl-d3)-picoline

The synthesis of this key deuterated intermediate is a multi-step process that requires careful control of reaction conditions.

Step 1: Nitration of 2-Amino-4-picoline

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-amino-4-picoline while maintaining the temperature.

-

Stir the reaction mixture at low temperature for a specified duration, then allow it to warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.

-

Filter, wash with cold water, and dry the resulting 2-amino-4-methyl-3-nitropyridine.

Step 2: Introduction of the Deuterated Methyl Group (Illustrative) Note: A more direct route may involve starting with a deuterated picoline derivative. However, for the purpose of illustrating a potential deuteration step, a hypothetical methylation is described. A more practical approach would be to source or synthesize 4-(methyl-d3)-picoline.

Step 3: Chlorination

-

Suspend the nitrated intermediate in a suitable solvent (e.g., phosphorus oxychloride).

-

Heat the mixture under reflux for several hours.

-

After cooling, carefully quench the reaction mixture with ice water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain 2-chloro-4-(methyl-d3)-3-nitropyridine.

Step 4: Reduction of the Nitro Group

-

Dissolve the chlorinated nitro compound in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder or tin(II) chloride, and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture, neutralize the filtrate, and extract the product.

-

Purify the crude product by column chromatography or recrystallization to yield 2-chloro-3-amino-4-(methyl-d3)-picoline.

Experimental Protocol: Synthesis and Cyclization to this compound

Step 1: Condensation

-

In a suitable solvent such as diglyme, suspend sodium hydride.[8]

-

Add 2-cyclopropylaminonicotinic acid (or its methyl ester) portion-wise at a controlled temperature.[8]

-

After the initial reaction subsides, add the 2-chloro-3-amino-4-(methyl-d3)-picoline.

-

Heat the reaction mixture to drive the condensation reaction to completion.

Step 2: Cyclization

-

Upon completion of the condensation, the reaction mixture is typically heated at a higher temperature to facilitate the intramolecular cyclization, forming the diazepine ring of this compound.[8]

Step 3: Work-up and Purification

-

Cool the reaction mixture and carefully quench the excess sodium hydride with water or ethanol.[7]

-

Adjust the pH of the mixture to precipitate the crude this compound.[7]

-

Filter the solid, wash with water and a suitable organic solvent (e.g., cyclohexane).[7]

-

The crude product is then purified by recrystallization from an appropriate solvent system to yield this compound of high chemical purity.

II. Isotopic Purity Assessment: A Critical Quality Attribute

The therapeutic and research value of this compound is directly dependent on its isotopic purity. It is essential to quantify the percentage of molecules that contain the desired three deuterium atoms and to identify the presence of any partially deuterated or non-deuterated species. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this determination.

Diagram of the Isotopic Purity Analysis Workflow

Caption: Workflow for determining the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a sample. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, it can distinguish between molecules with different numbers of deuterium atoms.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent compatible with the ionization source (e.g., acetonitrile/water with a small amount of formic acid).

-

LC Separation: Inject the sample into a liquid chromatography system to separate the analyte from any impurities.[9]

-

MS Acquisition: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode.[9]

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of Nevirapine (M), Nevirapine-d1 (M+1), Nevirapine-d2 (M+2), and this compound (M+3).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

% Isotopic Purity (d3) = [Area(M+3) / (Area(M) + Area(M+1) + Area(M+2) + Area(M+3))] x 100

-

Table 1: Representative HRMS Data for Isotopic Purity Analysis

| Isotopologue | Theoretical m/z | Observed m/z | Peak Area (Arbitrary Units) | Relative Abundance (%) |

| Nevirapine (d0) | 266.1168 | 266.1165 | 5,000 | 0.5 |

| Nevirapine-d1 | 267.1231 | 267.1229 | 15,000 | 1.5 |

| Nevirapine-d2 | 268.1294 | 268.1291 | 30,000 | 3.0 |

| This compound | 269.1356 | 269.1354 | 950,000 | 95.0 |

Note: The presented data is illustrative. Actual results will vary based on the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary information to HRMS. ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the methyl protons, while ²H NMR directly observes the deuterium signal.

Experimental Protocol:

-

¹H NMR:

-

Dissolve a precisely weighed amount of this compound and an internal standard in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Integrate the signal corresponding to the residual protons of the C-12 methyl group and compare it to the integration of a non-deuterated proton signal in the molecule or the internal standard.

-

-

²H NMR:

-

Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Acquire the ²H NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the C-12 methyl group confirms the incorporation of deuterium. The integration of this signal can be used for quantification.

-

III. Conclusion and Future Perspectives

The synthesis of this compound represents a valuable strategy in the ongoing effort to improve the safety and efficacy of antiretroviral therapy. The successful synthesis, however, must be accompanied by rigorous analytical characterization to ensure high isotopic purity. The combination of HRMS and NMR spectroscopy provides a robust and reliable means of confirming the isotopic enrichment and ensuring the quality of the final compound. As drug development continues to embrace the potential of deuterated compounds, the methodologies outlined in this guide will remain central to the successful translation of these molecules from the laboratory to clinical applications.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Scalable and selective deuteration of (hetero)arenes. PMC - NIH. Available at: [Link]

-

Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. Semantic Scholar. Available at: [Link]

-

Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. PMC - NIH. Available at: [Link]

-

General Method of Obtaining Deuterium-Labeled Heterocyclic Compounds Using Neutral D2O with Heterogeneous Pd/C. ResearchGate. Available at: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. ACS Publications. Available at: [Link]

-

Quantifying the metabolic activation of nevirapine in patients by integrated applications of NMR and mass spectrometries. PubMed. Available at: [Link]

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. PMC - NIH. Available at: [Link]

-

Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries. NIH. Available at: [Link]

-

The structure of CTP‐518, deuterated nevirapine, and deuterated efavirenz. ResearchGate. Available at: [Link]

-

Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. PubMed. Available at: [Link]

- A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.

-

Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. INIS-IAEA. Available at: [Link]

-

A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. ResearchGate. Available at: [Link]

-

Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article). ETDEWEB - OSTI.GOV. Available at: [Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

-

Nevirapine-impurities. Pharmaffiliates. Available at: [Link]

-

Synthesis and anti-HIV activity of nevirapine prodrugs. PubMed. Available at: [Link]

-

Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. PubMed. Available at: [Link]

- A kind of preparation method of 3-amino-4-picoline. Google Patents.

- Lowcost, high yield synthesis of nevirapine. Google Patents.

-

Nevirapine Batch Transfer Document. Medicines for All Institute. Available at: [Link]

-

Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

-

High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. PMC - NIH. Available at: [Link]

-

Stable isotopic characterization of active pharmaceutical ingredients. Natures Fingerprint. Available at: [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Chromatography Online. Available at: [Link]

-

Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. CNR-IRIS. Available at: [Link]

-

USP <821> Half-Life Verification Testing of Medical Isotopes. Gateway Analytical. Available at: [Link]

-

High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals with Multiple On-Line Spectroscopic Analysis (UV, IR, 1H-NMR and MS). ResearchGate. Available at: [Link]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]

-

Nevirapine. PubChem - NIH. Available at: [Link]

-

NMR spectra of nevirapine. ResearchGate. Available at: [Link]

-

The structure of Nevirapine. ResearchGate. Available at: [Link]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. almacgroup.com [almacgroup.com]

An In-depth Technical Guide to the Core Differences and Applications of Nevirapine and Nevirapine-d3

Introduction: The Therapeutic Role and Analytical Challenges of Nevirapine

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection.[1][2] It functions by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity and ultimately halts viral replication.[1] The clinical efficacy of Nevirapine is well-documented; however, its therapeutic use is accompanied by significant inter-individual pharmacokinetic variability and the risk of severe adverse effects, such as hepatotoxicity and skin rash.[3][4] These adverse reactions are often linked to its complex metabolic profile.

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites (e.g., 2-hydroxy, 3-hydroxy, 8-hydroxy, and 12-hydroxynevirapine).[5] These metabolites are subsequently glucuronidated and excreted.[5] The formation of certain reactive metabolites, particularly from the 12-hydroxynevirapine pathway, has been implicated in the drug's toxicity.[3][4] This complex metabolic landscape necessitates precise and accurate quantification of Nevirapine in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Such monitoring is crucial for optimizing dosage, minimizing toxicity, and ensuring therapeutic efficacy. The development of robust bioanalytical methods is therefore paramount, and the choice of an appropriate internal standard is a critical determinant of method reliability.

Nevirapine-d3: The Deuterated Analog for Enhanced Analytical Precision

This compound is a stable isotope-labeled version of Nevirapine where three hydrogen atoms on the methyl group have been replaced with deuterium atoms.[6] This seemingly minor structural modification imparts a crucial difference in mass while maintaining nearly identical physicochemical properties to the parent drug. This makes this compound an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7]

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of this compound is added to a sample containing an unknown quantity of Nevirapine. During sample preparation (e.g., protein precipitation, liquid-liquid extraction) and analysis, any loss or variation will affect both the analyte and the internal standard to the same degree. Because the two compounds are chemically identical, they co-elute chromatographically but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response.[8]

Core Differences: A Comparative Analysis

The primary distinction between Nevirapine and this compound lies in the isotopic substitution, which leads to a difference in molecular weight and influences the rate of metabolic reactions involving the deuterated site.

Physicochemical Properties

| Property | Nevirapine | This compound | Rationale for Difference |

| Molecular Formula | C₁₅H₁₄N₄O | C₁₅H₁₁D₃N₄O | Replacement of 3 protium (¹H) atoms with 3 deuterium (²H) atoms. |

| Molecular Weight | ~266.30 g/mol [2] | ~269.32 g/mol [6] | Deuterium is approximately twice the mass of protium. |

| Chemical Structure | Identical core structure | Identical core structure, with deuterium at the 4-methyl position. | Isotopic substitution does not alter the fundamental chemical scaffold. |

| Solubility & pKa | Poorly soluble in water.[9] | Expected to be virtually identical to Nevirapine. | Isotopic substitution has a negligible effect on these bulk physicochemical properties. |

| Chromatographic Behavior | Elutes at a specific retention time under defined LC conditions. | Co-elutes with Nevirapine under typical reversed-phase LC conditions. | The substitution of hydrogen with deuterium results in a negligible change in polarity and interaction with the stationary phase. |

Metabolic and Mechanistic Differences: The Kinetic Isotope Effect

The most significant consequence of deuterium substitution in this compound is the Kinetic Isotope Effect (KIE) .[10][11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[10]

In the context of Nevirapine metabolism, the 4-methyl group is a site of oxidative metabolism. However, a more clinically significant site of metabolism linked to toxicity is the 12-methyl position (in the context of the broader chemical structure, though often referred to based on specific numbering systems in literature). Studies on 12-d3-Nevirapine have demonstrated a potent KIE. The formation of the 12-hydroxy-nevirapine metabolite, a precursor to potentially toxic species, was decreased by over 10-fold in human liver microsomes when the 12-methyl group was trideuterated.[4] This highlights a key difference:

-

Nevirapine: Undergoes metabolism at various sites, including the methyl groups, at a standard rate.

-

This compound (and other deuterated analogs): Exhibits a significantly slower rate of metabolism at the specific site of deuteration. This "metabolic switching" can lead to an altered metabolite profile, potentially increasing the formation of metabolites from other pathways.[4]

This KIE is the very reason deuterated analogs are sometimes explored as new chemical entities with potentially improved safety profiles, as seen with the FDA-approved drug deutetrabenazine.[4]

Application in Quantitative Bioanalysis: A Validated Workflow

The near-identical chemical behavior and distinct mass of this compound make it the gold standard for use as an internal standard in LC-MS/MS assays for the quantification of Nevirapine in biological matrices like plasma, serum, or hair.[1][12]

Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS

This protocol describes a typical workflow for the determination of Nevirapine concentration in human plasma, employing this compound as an internal standard.

1. Materials and Reagents:

-

Nevirapine certified reference standard

-

This compound certified reference standard (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Control human plasma (K₂EDTA)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nevirapine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Nevirapine stock solution with 50:50 methanol:water to prepare calibration standards (e.g., ranging from 10 to 10,000 ng/mL). Prepare separate quality control (QC) samples at low, medium, and high concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound). Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

Nevirapine Transition: m/z 267.1 → 226.1 (example)

-

This compound Transition: m/z 270.1 → 229.1 (example)

-

Note: Specific transitions should be optimized for the instrument used.

-

5. Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (Nevirapine/Nevirapine-d3) against the nominal concentration of the calibration standards.

-

Apply a linear regression model with appropriate weighting (e.g., 1/x²).

-

Quantify unknown samples using the regression equation.

-

The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[8]

Visualizations

Chemical Structures

Caption: Chemical structures of Nevirapine and this compound.

Metabolic Pathway of Nevirapine

Caption: Simplified metabolic pathway of Nevirapine leading to major metabolites.

Bioanalytical Workflow Using this compound

Caption: Workflow for quantifying Nevirapine using this compound as an internal standard.

References

-

Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. (2020). ResearchGate. Retrieved from [Link]

-

Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022). ResearchGate. Retrieved from [Link]

-

Nevirapine. (n.d.). PubChem. Retrieved from [Link]

-

An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. (2003). PubMed. Retrieved from [Link]

-

Nevirapine Products. (n.d.). Cleanchem. Retrieved from [Link]

-

Analytical method development and validation of antiviral drugs for HIV. (2024). International Journal of Science and Research Archive. Retrieved from [Link]

-

IMPROVEMENT IN PHYSICOCHEMICAL PROPERTIES OF NEVIRAPINE CO-CRYSTALS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chemical structures of lamivudine, zidovudine, nevirapine and abacavir... (n.d.). ResearchGate. Retrieved from [Link]

-

Nevirapine mass spectrum, 1 ng/ml analytical standard. (n.d.). ResearchGate. Retrieved from [Link]

-

Disposition and biotransformation of the antiretroviral drug nevirapine in humans. (1999). PubMed. Retrieved from [Link]

-

The kinetic isotope effect in the search for deuterated drugs. (2010). PubMed. Retrieved from [Link]

-

Improvement in physicochemical properties of nevirapine co-crystals. (2011). ResearchGate. Retrieved from [Link]

-

Chemical structures of nevirapine and related substances from syntheses. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and Characterisation of Nevirapine Oral Nanosuspensions. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

The chemical structures of nevirapine, 2-hydroxy nevirapine, 3-hydroxy nevirapine and carbamazepine (internal standar). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and biotransformation of the antiretroviral drug nevirapine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C15H14N4O | CID 59816583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journalijsra.com [journalijsra.com]

- 9. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sourcing and Application of Nevirapine-d3 for Bioanalytical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nevirapine-d3, a critical reagent for the bioanalytical quantification of the antiretroviral drug Nevirapine. We will delve into reputable commercial suppliers, essential quality control procedures, and a detailed, field-proven protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Indispensable Role of Deuterated Standards in Bioanalysis

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination therapies for the treatment of HIV-1 infection.[1][2][3] Accurate measurement of Nevirapine concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The "gold standard" for such quantitative analysis is LC-MS/MS, a technique renowned for its sensitivity and specificity.

The reliability of LC-MS/MS data hinges on the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency in the mass spectrometer's source. This co-analysis corrects for variability in sample preparation and instrument response. Stable isotope-labeled (SIL) compounds, such as this compound, are the preferred choice for IS because they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical behavior ensures reliable quantification.

Part 1: Sourcing and Qualification of this compound

The integrity of any bioanalytical study begins with the quality of its reference standards. Sourcing high-purity, well-characterized this compound is a critical first step.

Commercial Suppliers

Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. The following table summarizes key commercial sources for this compound. It is imperative to obtain a Certificate of Analysis (CoA) for each batch to verify its identity, purity, and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Toronto Research Chemicals (TRC) | This compound | 1051419-24-9 | C15H11D3N4O | Also supplies related metabolites like 3-Hydroxy this compound.[5][6] |

| Santa Cruz Biotechnology, Inc. (SCBT) | This compound | 1051419-24-9 | C15H11D3N4O | Offers a range of biochemicals for research.[7][8] |

| MedChemExpress (MCE) | This compound | 1051419-24-9 | C15H11D3N4O | Provides various deuterated forms of Nevirapine.[4][9][10] |

| Cayman Chemical | Nevirapine-d4 | 1051418-95-1 | C15H9D4N4O | Note: This is a d4 variant, also suitable as an internal standard.[11][12] |

| LGC Standards | This compound | 1051419-24-9 | C15H11D3N4O | A global leader in reference materials.[13] |

| Simson Pharma Limited | This compound | 1051419-24-9 | C15H11D3N4O | Provides a Certificate of Analysis with their products. |

| MedKoo Biosciences | This compound | 1051419-24-9 | C15H11D3N4O | For research use only.[14] |

| InvivoChem | This compound | 1051419-24-9 | C15H11D3N4O | Specifies purity of ≥98%.[15] |

| CymitQuimica | This compound | 1051419-24-9 | Not Specified | Distributes products from brands like Targetmol.[16] |

Initial Qualification Protocol: A Self-Validating System

Upon receipt of this compound, it is crucial to perform an in-house qualification to ensure its suitability for your specific assay. This process validates the information provided on the CoA and establishes a baseline for the material's performance.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound.

-

Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to ensure stability.

-

-

Identity Confirmation via Mass Spectrometry:

-

Dilute the stock solution to an appropriate concentration for direct infusion into the mass spectrometer.

-

Acquire a full-scan mass spectrum in both positive and negative ion modes.

-

Causality: The goal is to confirm the molecular weight of this compound (approximately 269.32 g/mol ). The observed mass-to-charge ratio (m/z) should correspond to the expected protonated or deprotonated molecule. This step unequivocally confirms the identity of the compound.

-

-

Purity Assessment using HPLC-UV:

-

Develop a simple isocratic or gradient High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Inject a suitable concentration of the this compound stock solution.

-

Causality: The resulting chromatogram should ideally show a single, sharp peak. The peak area percentage of the main peak provides an estimation of the compound's purity. Any significant impurity peaks should be investigated. A previously validated HPLC method for Nevirapine can be adapted for this purpose.[17][18][19]

-

-

Isotopic Enrichment and Cross-Contamination Check:

-

Prepare a solution containing only this compound and another with only the unlabeled Nevirapine standard.

-

Analyze both solutions by LC-MS/MS using the specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.

-

Causality: When injecting the this compound solution, there should be a minimal signal in the Nevirapine MRM channel, and vice versa. This confirms high isotopic enrichment and minimal cross-contamination, which is critical to prevent analytical bias.

-

Caption: Workflow for sourcing and initial qualification of this compound.

Part 2: Application of this compound in a Bioanalytical LC-MS/MS Method

This section provides a detailed protocol for the quantification of Nevirapine in human plasma, employing this compound as the internal standard. This method is designed to be robust and compliant with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[20][21]

Experimental Protocol

1. Preparation of Calibration Standards and Quality Controls:

-

Prepare separate stock solutions of Nevirapine (the analyte) and this compound (the IS).

-

Create a series of calibration standards by spiking known concentrations of Nevirapine into a blank biological matrix (e.g., human plasma).

-

Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) in the same manner.

2. Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown), add 150 µL of a protein precipitation solution. This solution should contain the this compound internal standard at a fixed concentration. A common choice is acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nevirapine: Q1: 267.1 m/z -> Q3: 226.1 m/z

-

This compound: Q1: 270.1 m/z -> Q3: 229.1 m/z (Note: These transitions should be optimized on your specific instrument.)

-

-

Caption: Sample preparation workflow for Nevirapine analysis.

Part 3: Data Analysis and Interpretation

The foundation of accurate quantification lies in the relationship between the analyte and its stable isotope-labeled internal standard.

1. Calibration Curve Construction:

-

For each calibration standard, calculate the peak area ratio of Nevirapine to this compound.

-

Plot the peak area ratio (y-axis) against the known concentration of Nevirapine (x-axis).

-

Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate a calibration curve. The curve should have a correlation coefficient (r²) of ≥ 0.99.

2. Quantification of Unknown Samples:

-

Calculate the peak area ratio of Nevirapine to this compound for each unknown sample.

-

Using the equation of the line from the calibration curve, determine the concentration of Nevirapine in the unknown samples.

3. Self-Validating System in Data Generation:

The use of a stable isotope-labeled internal standard creates a self-validating system at the data analysis stage. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, fluctuations in instrument response will affect both the analyte and the internal standard equally. This results in a consistent peak area ratio, ensuring the accuracy and precision of the final concentration measurement.

Caption: Logical relationship in data analysis using an internal standard.

Conclusion

This compound is an essential tool for researchers conducting quantitative bioanalysis of Nevirapine. By carefully selecting a reputable commercial supplier, performing rigorous in-house qualification, and employing a validated LC-MS/MS method with this compound as an internal standard, scientists can generate highly accurate and reproducible data. This technical guide provides a robust framework to ensure the scientific integrity of pharmacokinetic and other studies involving this important antiretroviral agent.

References

-

Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration. [Link]

-

Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting . National Institutes of Health. [Link]

-

Bioanalytical method for determination of Nevirapine in-vivo in resource constrained laboratories . ResearchGate. [Link]

-

Bioanalytical method development of nevirapine, fosamprenavir calcium and its metabolite amprenavir by RP-HPLC in rat plasma . Queen's University Belfast. [Link]

-

Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection . AdisInsight. [Link]

-

Nevirapine in the treatment of HIV . PubMed. [Link]

-

Nevirapine . Aidsmap. [Link]

Sources

- 1. Nevirapine: a review of its use in the prevention and treatment of paediatric HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nevirapine in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nevirapine | aidsmap [aidsmap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Hydroxy this compound, TRC 0.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 6. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Nevirapine-d-4-, 1MG | Labscoop [labscoop.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | CAS 1051419-24-9 | LGC Standards [lgcstandards.com]

- 14. medkoo.com [medkoo.com]

- 15. This compound (Nevirapine d3) | HIV | 1051419-24-9 | Invivochem [invivochem.com]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

An In-depth Technical Guide to the Isotopic Labeling and Stability of Nevirapine-d3

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and stability assessment of Nevirapine-d3, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The strategic incorporation of deuterium at the 12-methyl position is a critical aspect of its use as an internal standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies. This document delves into the scientific rationale for its design, detailed methodologies for its synthesis and purification, and robust protocols for evaluating its isotopic and metabolic stability. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices ensuring the reliability of stable isotope-labeled internal standards in regulated bioanalysis.

Introduction: The Critical Role of Isotopic Labeling in Nevirapine Bioanalysis

Nevirapine is a cornerstone of antiretroviral therapy, and understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and minimizing adverse effects.[1] Like many xenobiotics, Nevirapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.[1][2] This metabolic activity leads to the formation of several hydroxylated metabolites, with the 12-hydroxynevirapine being a significant product.[3] This metabolite is of particular interest as it can be further converted to a reactive quinone methide intermediate, which has been implicated in the hepatotoxicity associated with Nevirapine.[4][5]

For accurate quantification of Nevirapine in biological matrices, a reliable internal standard is essential. The ideal internal standard co-elutes with the analyte and exhibits similar ionization characteristics in mass spectrometry, thus compensating for variability during sample preparation and analysis.[6][7] Stable isotope-labeled (SIL) compounds are considered the gold standard for this purpose.[8] this compound, with three deuterium atoms replacing the hydrogens on the 12-methyl group, is designed to serve this role. The rationale for this specific labeling pattern is twofold: to provide a distinct mass shift for mass spectrometric detection and to leverage the kinetic isotope effect (KIE).[8][9] The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.[10][] This guide will explore the synthesis of this compound and critically evaluate its stability to ensure it serves as a reliable and non-interfering internal standard.

Synthesis and Characterization of this compound

The synthesis of this compound requires a multi-step approach, beginning with the incorporation of the deuterated methyl group, followed by the construction of the dipyridodiazepine core.

Synthetic Pathway

A plausible synthetic route involves the use of a deuterated methylating agent to introduce the CD3 group onto a precursor molecule. The core structure of Nevirapine is typically assembled from two key pyridine-based building blocks.[5][12]

Sources

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. medicines4all.vcu.edu [medicines4all.vcu.edu]

An In-depth Technical Guide to Nevirapine-d3: Properties, Applications, and Quantitative Analysis

Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to antiretroviral therapy for the management of HIV-1 infection.[1] Accurate quantification of nevirapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring optimal patient outcomes. The introduction of stable isotope-labeled internal standards has revolutionized bioanalytical mass spectrometry by providing a robust method for correcting analytical variability. Nevirapine-d3, the deuterated analog of nevirapine, serves as an ideal internal standard for such applications. Its near-identical chemical and physical properties to the parent drug, with a distinct mass difference, allow for precise and accurate quantification.[2] This guide provides a comprehensive overview of this compound, its physicochemical properties, and a detailed protocol for its application in a research setting.

Physicochemical Properties of this compound

The fundamental characteristics of this compound are summarized below. These properties are essential for its use in analytical method development.

| Property | Value | Source(s) |

| CAS Number | 1051419-24-9 | [1][3][4][5] |

| Molecular Formula | C₁₅H₁₁D₃N₄O | [3][4][5] |

| Molecular Weight | 269.32 g/mol | [3][5][6] |

| Exact Mass | 269.1356 Da | [3][4] |

| Appearance | Solid powder | [4] |

| Purity | >95% (HPLC) | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | -20°C for long-term storage | [3][4] |

Application in Bioanalytical Quantification: An Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of nevirapine in biological samples, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Analysis

The core principle behind using this compound is stable isotope dilution. A known concentration of the deuterated standard is spiked into the unknown sample. Because this compound is chemically identical to nevirapine, it experiences the same extraction losses, matrix effects, and ionization suppression or enhancement during the analytical process. The mass spectrometer can differentiate between the analyte (nevirapine) and the internal standard (this compound) due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as the ratio remains constant regardless of variations in sample preparation and instrument response.

Workflow for Quantification of Nevirapine in Human Plasma

The following diagram illustrates a typical workflow for the quantification of nevirapine in a plasma sample using this compound as an internal standard.

Caption: Workflow for Nevirapine quantification using a deuterated internal standard.

Detailed Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Nevirapine and this compound in DMSO.

-

From these, prepare working solutions by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).

-

-

Calibration Curve and Quality Control Samples:

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of nevirapine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (internal standard).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate nevirapine from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nevirapine: Q1/Q3 (e.g., m/z 267.1 -> 226.1)

-

This compound: Q1/Q3 (e.g., m/z 270.1 -> 229.1)

-

-

-

-

Data Analysis:

-

Integrate the chromatographic peaks for both nevirapine and this compound.

-

Calculate the peak area ratio of nevirapine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system. The consistent signal from the known concentration of this compound across all samples, including calibrators and QCs, confirms the stability and reproducibility of the analytical process. Any significant deviation in the internal standard's signal in a particular sample would indicate a problem with that specific sample's preparation or analysis, allowing for its invalidation. This internal check is a hallmark of robust bioanalytical methods and is made possible by the use of a high-quality, stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers and clinicians requiring accurate and precise measurement of nevirapine. Its physicochemical properties are nearly identical to the parent drug, ensuring it faithfully tracks the analyte during sample processing and analysis, thereby correcting for analytical variability. The use of this compound in a stable isotope dilution LC-MS/MS assay, as outlined in this guide, represents the gold standard for quantitative bioanalysis, providing the trustworthiness and reliability essential for drug development and therapeutic monitoring.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][6]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Nevirapine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nevirapine in human plasma. The methodology employs Nevirapine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for matrix effects and variability in sample processing. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is fit-for-purpose for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials, and is validated in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].

Introduction: The Rationale for Nevirapine Quantification